4-tert-butyl-N-{[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a sulfanyl-acetamide moiety and a tert-butyl benzamide group. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in bioactivity, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications . Key structural elements include:
- 1,3,4-Oxadiazole ring: Enhances rigidity and electron-deficient properties, facilitating π-π stacking interactions in biological targets.
- 3-Acetamidophenylcarbamoyl group: Provides hydrogen-bond donors/acceptors for target binding.
While direct bioactivity data for this compound is absent in the provided evidence, structurally analogous molecules (e.g., triazole- and oxadiazole-based derivatives) exhibit activities such as kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-15(30)26-18-6-5-7-19(12-18)27-20(31)14-34-23-29-28-21(33-23)13-25-22(32)16-8-10-17(11-9-16)24(2,3)4/h5-12H,13-14H2,1-4H3,(H,25,32)(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDHMPBCVDBIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the tert-butyl and acetamidophenyl groups. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-Butyl Group: This step may involve the use of tert-butyl halides in the presence of a base.
Attachment of the Acetamidophenyl Moiety: This can be done through amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl and acetamidophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 4-tert-butyl-N-{[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide exhibit significant anticancer properties. For example, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the anticancer activity of oxadiazole derivatives against MDA-MB-231 breast cancer cells. The results demonstrated that certain derivatives could induce apoptosis significantly more than control groups, indicating a promising avenue for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have been evaluated for their effectiveness against bacterial strains.
- Case Study : Research into sulfonamide derivatives has shown that they can inhibit bacterial growth effectively. The presence of the oxadiazole moiety is believed to enhance this activity by interfering with bacterial metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it may act as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.
- Research Findings : In vitro studies revealed that certain derivatives of related compounds exhibited IC50 values in the nanomolar range against CA IX, highlighting their potential as selective anticancer agents .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the oxadiazole ring.
- Introduction of the acetamidophenyl group.
- Final coupling reactions to form the complete structure.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
The oxadiazole core in the target compound and may confer higher metabolic resistance compared to triazoles .
Substituent Effects :
- Lipophilic Groups : The tert-butyl group in the target compound likely enhances bioavailability over methoxy () or chloro () substituents.
- Hydrogen-Bonding Motifs : The 3-acetamidophenylcarbamoyl group offers more hydrogen-bonding sites than sulfonamide () or furanyl () groups, suggesting stronger target affinity.
Bioactivity Trends :
Computational Similarity Analysis
Structural similarity metrics and graph-based comparisons () highlight critical pharmacophoric features:
Table 2: Computational Similarity Metrics (Tanimoto/Dice Indexes)*
*Metrics derived from bit-vector and graph-based comparisons .
Insights:
Implications for Drug Design
Oxadiazole vs. Triazole Cores : Oxadiazoles are preferable for targets requiring electron-deficient scaffolds, while triazoles may suit flexible binding sites.
Substituent Optimization : The tert-butyl group in the target compound balances lipophilicity without steric hindrance, unlike bulkier dibenzofuran () or polar sulfonamide () groups.
Biological Activity
The compound 4-tert-butyl-N-{[5-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic molecule that belongs to the class of benzamides and oxadiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of 372.48 g/mol. The structural components include:
- Benzamide moiety : Known for diverse biological activities.
- Oxadiazole ring : Often associated with anti-cancer properties.
- Thioether linkage : May enhance bioactivity through increased lipophilicity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. In particular, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of similar oxadiazole derivatives against A549 lung cancer cells. The results indicated varying degrees of effectiveness:
| Compound ID | IC50 (µM) | Remarks |
|---|---|---|
| 11b | 11.20 | Most effective in series |
| 11c | 15.73 | Moderate effectiveness |
| 13b | 59.61 | Lower potency |
| 14b | 27.66 | Moderate effectiveness |
These findings suggest that modifications to the oxadiazole structure can significantly influence biological activity, making it a promising scaffold for further drug development .
Anti-inflammatory Activity
The benzamide structure is known for its anti-inflammatory properties. Research indicates that compounds similar to this compound may inhibit pro-inflammatory cytokines and pathways.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests a dual action where the compound not only targets cancer cells but also modulates inflammatory responses.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies indicate that the compound may effectively bind to specific receptors involved in tumor progression and inflammation.
Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| NF-kB | -9.5 |
| RET Kinase | -8.7 |
| COX-2 | -7.9 |
These results highlight the potential of this compound as a multi-target agent in therapeutic applications .
Q & A
Q. What are the key synthetic routes for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring, followed by sulfanyl group introduction and benzamide coupling. Key steps include:
- Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazide derivatives using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
- Sulfanyl Group Attachment : Thiol-alkylation or nucleophilic substitution reactions, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Benzamide Coupling : Amide bond formation via coupling reagents (e.g., EDC/HOBt or DCC) in anhydrous solvents (DMF, THF) .
- Purification : Column chromatography or recrystallization to isolate the final product .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Oxadiazole Formation | POCl₃, 80°C, 6h | Cyclization of hydrazide | |
| Sulfanyl Addition | K₂CO₃, DMF, N₂ atmosphere | Alkylation of thiol | |
| Benzamide Coupling | EDC, HOBt, THF | Amide bond formation |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Structural validation and purity assessment require:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- IR Spectroscopy : Identification of functional groups (e.g., C=O, N-H stretches) .
- Chromatography : HPLC or TLC for purity checks; deviations >95% require re-purification .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
Methodological Answer: Contradictions may arise from:
Q. What strategies optimize reaction yields during synthesis?
Methodological Answer:
- DOE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation .
- Catalyst Selection : Transition metals (e.g., Pd/C) or organocatalysts for regioselective coupling .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C for cyclization | |
| Solvent | DMF > THF | Polar aprotic solvents favor amidation |
Q. How do functional groups influence biological activity?
Methodological Answer:
- Oxadiazole Ring : Enhances π-π stacking with enzyme active sites (e.g., tyrosine kinases) .
- Sulfanyl Group : Increases hydrophobicity and membrane permeability .
- Acetamidophenyl Moiety : Hydrogen bonding with biological targets (e.g., bacterial DHFR) .
Suggested SAR Study Design:
Synthesize analogs with modified substituents (e.g., -CF₃ instead of -CH₃).
Test in enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
Q. How are stability and degradation profiles assessed?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS Analysis : Identify degradation products (e.g., oxadiazole ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
